propan-2-yl N-phenyl-N-(propoxymethyl)carbamate
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Overview
Description
Propan-2-yl N-phenyl-N-(propoxymethyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which combines an isopropyl group, a phenyl group, and a propoxymethyl group with a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-phenyl-N-(propoxymethyl)carbamate typically involves the reaction of phenyl isocyanate with propan-2-yl alcohol and propoxymethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-phenyl-N-(propoxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Carbamate derivatives with altered oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted carbamate compounds with new functional groups.
Scientific Research Applications
Propan-2-yl N-phenyl-N-(propoxymethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl N-phenyl-N-(propoxymethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl N-phenylcarbamate: Lacks the propoxymethyl group, resulting in different chemical and biological properties.
Propan-2-yl N-(propoxymethyl)carbamate: Lacks the phenyl group, leading to variations in activity and applications.
Uniqueness
Propan-2-yl N-phenyl-N-(propoxymethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl N-phenyl-N-(propoxymethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-10-17-11-15(14(16)18-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMLCNDRJQYREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCN(C1=CC=CC=C1)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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